Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391080-08-2
VCID: VC6834031
InChI: InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
SMILES: COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl
Molecular Formula: C12H17Cl2NO2
Molecular Weight: 278.17

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride

CAS No.: 1391080-08-2

Cat. No.: VC6834031

Molecular Formula: C12H17Cl2NO2

Molecular Weight: 278.17

* For research use only. Not for human or veterinary use.

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride - 1391080-08-2

Specification

CAS No. 1391080-08-2
Molecular Formula C12H17Cl2NO2
Molecular Weight 278.17
IUPAC Name methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride
Standard InChI InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Standard InChI Key VGNDLBCUJMJINE-UHFFFAOYSA-N
SMILES COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Properties

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is defined by its IUPAC name methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride. The compound’s structure (Fig. 1) features a butanoate ester moiety (COOCH3\text{COOCH}_3) linked to a 3-chlorobenzylamine group via an aminoalkyl chain. Key identifiers include:

PropertyValueSource
CAS Number1391080-08-2
Molecular FormulaC12H17Cl2NO2\text{C}_{12}\text{H}_{17}\text{Cl}_2\text{NO}_2
Molecular Weight278.17 g/mol
SMILESCOC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl
InChI KeyVGNDLBCUJMJINE-UHFFFAOYSA-N
PubChem CID70558726

The hydrochloride salt enhances solubility in polar solvents, though experimental solubility data remain unpublished. Computational analyses predict two hydrogen bond donors, three acceptors, and seven rotatable bonds, suggesting moderate flexibility .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between methyl 4-aminobutanoate and 3-chlorobenzyl chloride in the presence of a base (e.g., triethylamine). Alternative routes may employ reductive amination of methyl 4-oxobutanoate with 3-chlorobenzylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .

Example Reaction Scheme:

Methyl 4-aminobutanoate+3-Chlorobenzyl chlorideBaseMethyl 4-((3-chlorobenzyl)amino)butanoateHClHydrochloride salt\text{Methyl 4-aminobutanoate} + \text{3-Chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{Methyl 4-((3-chlorobenzyl)amino)butanoate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Purification Techniques

Purification methods include recrystallization from ethanol-water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol). High-performance liquid chromatography (HPLC) purity data are absent in public literature, underscoring the need for standardized protocols.

Physicochemical and Thermodynamic Properties

Computed Physicochemical Parameters

PubChem’s computed properties include:

  • Exact Mass: 277.0636 Da

  • Monoisotopic Mass: 277.0636 Da

  • Topological Polar Surface Area (TPSA): 49.1 Ų

  • LogP (Octanol-Water): 2.45 (estimated)

These values suggest moderate lipophilicity, potentially favoring blood-brain barrier penetration in pharmacological contexts .

Biological Activity and Research Findings

Mechanistic Hypotheses

While direct studies on Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride are scarce, structural analogs (e.g., HDAC inhibitors) exhibit activity against cancer cell lines by modulating histone deacetylase enzymes . The 3-chlorobenzyl group may enhance binding to hydrophobic enzyme pockets, while the butanoate ester could serve as a prodrug moiety .

Anticipated Pharmacokinetics

The ester group is susceptible to hydrolysis by esterases, potentially releasing 4-((3-chlorobenzyl)amino)butanoic acid as an active metabolite. This prodrug strategy is employed in compounds like valproic acid derivatives to improve bioavailability .

Challenges and Future Directions

Knowledge Gaps

Critical unknowns include:

  • In vitro/in vivo toxicity profiles

  • Enzymatic interaction data (e.g., IC₅₀ values for target enzymes)

  • Pharmacokinetic parameters (e.g., half-life, clearance)

Research Opportunities

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to improve yield .

  • Biological Screening: Prioritize assays against HDACs, GPCRs, and kinase targets.

  • Computational Modeling: Molecular docking studies using the PubChem 3D conformer .

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